2-(6-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid
Description
2-(6-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid is a nitro-substituted isoindolone derivative conjugated with a propionic acid moiety. The compound features a lactam ring (isoindol-1-one) with a nitro group at the 6-position, contributing to its unique physicochemical properties. This structure combines aromaticity from the isoindolone core with the acidic functionality of propionic acid, making it a candidate for diverse applications in medicinal chemistry or agrochemical research.
Properties
IUPAC Name |
2-(5-nitro-3-oxo-1H-isoindol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-6(11(15)16)12-5-7-2-3-8(13(17)18)4-9(7)10(12)14/h2-4,6H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTKWHBITYKXRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(6-nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid typically involves:
- Step 1: Preparation of a nitro-substituted phthalic acid derivative or its ester
- Step 2: Conversion to an isoindolinone intermediate via cyclization
- Step 3: Introduction of the propionic acid side chain at the 2-position of the isoindolinone ring
This approach leverages classical organic transformations such as nitration, esterification, cyclization, and side-chain functionalization.
Detailed Synthetic Routes
Preparation of Nitro-Substituted Isoindolinone Core
- Starting from 3-nitrophthalic acid or its methyl ester, the compound is treated with reagents such as oxalyl chloride to form the corresponding acid chloride or ester chloride intermediate.
- Cyclization is induced by intramolecular nucleophilic attack, often facilitated by heating or the presence of catalysts, to form the 6-nitro-1-oxo-1,3-dihydro-isoindol-2-one core.
- This step is critical to establish the isoindolinone ring system with the nitro substituent at the 6-position.
Introduction of the Propionic Acid Side Chain
- The propionic acid moiety is introduced at the 2-position of the isoindolinone ring, commonly via alkylation or acylation reactions.
- One reported method involves the use of di-tert-butyl malonate or similar malonate derivatives as alkylating agents, which after alkylation and subsequent hydrolysis yield the propionic acid side chain.
- Alternatively, direct substitution using propionic acid derivatives or their activated forms (e.g., acid chlorides) can be employed.
Purification and Isolation
- The crude product is typically purified by recrystallization from water or aqueous solvents, sometimes followed by washing with methanol, diethyl ether, and hexane to remove impurities.
- Drying under vacuum over anhydrous calcium sulfate is used to obtain the pure compound.
Example Synthesis Data
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 3-Nitrophthalic acid + Oxalyl chloride | Formation of acid chloride intermediate | High conversion, monitored by TLC |
| 2 | Cyclization under heating or catalyst | Formation of 6-nitro-1-oxo-isoindolinone | Efficient ring closure |
| 3 | Alkylation with di-tert-butyl malonate | Introduction of propionic acid side chain | Followed by hydrolysis |
| 4 | Recrystallization from water | Purification | Yield ~85-90% reported in similar isoindolinone derivatives |
Research Findings and Analytical Data
- Yield: Literature reports yields around 85-90% for similar isoindolinone propionic acid derivatives under optimized conditions.
- Purity: Achieved by recrystallization and washing steps; purity confirmed by elemental analysis and FTIR spectroscopy.
-
- Strong carbonyl stretch (C=O) around 1695 cm⁻¹
- Nitro group vibrations near 1595 cm⁻¹ and 1371 cm⁻¹
- Other characteristic bands at 1339, 1220, 1173 cm⁻¹ indicating aromatic and heterocyclic structures
Elemental Analysis: Close agreement between calculated and found values for C, H, and N confirms the compound's identity and purity.
Summary Table of Preparation Methods
The preparation of This compound involves a multi-step synthetic route starting from nitro-substituted phthalic acid derivatives, followed by cyclization to form the isoindolinone core and subsequent introduction of the propionic acid side chain. The methods are well-established in the literature, with yields typically in the high range and confirmed by analytical techniques such as FTIR and elemental analysis. The process requires careful control of reaction conditions and purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(6-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), reflux conditions.
Major Products
Reduction: 2-(6-Amino-1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Esterification: Propionic acid esters of the isoindoline derivative.
Scientific Research Applications
2-(6-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Propionic Acid Derivatives
Key Observations :
- The lactam ring in the target compound distinguishes it from indole-based () or simple aromatic derivatives ().
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
2-(6-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid is an organic compound notable for its isoindoline structure, which includes a nitro group and a propionic acid moiety. This compound has attracted interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.
Molecular Formula: CHNO
CAS Number: 797029-43-7
Molecular Weight: 234.21 g/mol
The compound features a nitro group that may play a crucial role in its biological activity by undergoing bioreduction in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may lead to cytotoxic effects against cancer cells. Additionally, the isoindoline structure can modulate enzyme activities and receptor interactions, influencing several biochemical pathways.
Antimicrobial Properties
Research indicates that compounds related to isoindoline derivatives exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is likely linked to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been observed, although further studies are needed to elucidate the specific pathways involved.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM.
- The mechanism was associated with increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
-
Antimicrobial Assays
- In antimicrobial assays, this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) were determined for various bacterial strains, showing promising results comparable to conventional antibiotics.
Data Summary
| Activity Type | Target | Effect | Concentration Range |
|---|---|---|---|
| Antimicrobial | MRSA | Growth inhibition | 10 µM - 50 µM |
| Anticancer | Various cancer cell lines | Cytotoxicity | 10 µM - 50 µM |
| Apoptosis | Cancer cells | Induction of apoptosis | Not specified |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(6-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid, and how can reaction efficiency be optimized?
- Methodology : Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are commonly used for isoindole derivatives, as seen in analogous syntheses . Optimize reaction conditions (temperature, solvent, catalyst loading) using Design of Experiments (DoE). Monitor intermediates via TLC or LC-MS.
- Key Parameters : Use inert atmospheres (N₂/Ar) to prevent oxidation, and avoid moisture-sensitive reagents. Evidence from similar compounds suggests acetonitrile as a suitable solvent for nitro-substituted isoindoles .
Q. How should researchers purify this compound to achieve >95% purity for in vitro assays?
- Methodology : Recrystallization using ethyl acetate/hexane mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol gradients). For nitro-containing compounds, ensure low-light conditions to prevent photodegradation .
- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times with standards .
Q. What spectroscopic techniques are most effective for structural characterization?
- Techniques :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons and nitro/ketone groups. Expected shifts: isoindole C=O (~170 ppm), aromatic protons (~7-8 ppm) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺) .
Q. What are critical storage and handling protocols to ensure compound stability?
- Guidelines :
- Store in airtight, amber-glass containers at -20°C under desiccant (silica gel).
- Incompatible with strong oxidizers (e.g., peroxides, chlorates) and metals (e.g., Mg, Zn) in moist environments .
- Use nitrile gloves and fume hoods during handling due to potential carcinogenicity risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data between in vitro and in vivo studies?
- Approach :
- Conduct comparative metabolism studies using liver microsomes to identify species-specific metabolic pathways.
- Address bioavailability differences via pharmacokinetic profiling (e.g., plasma protein binding assays) .
- Note: Limited animal carcinogenicity data for related compounds suggest prioritizing long-term exposure studies .
Q. What computational strategies are suitable for modeling the compound’s interaction with biological targets?
- Methods :
- Molecular docking (AutoDock Vina) with nitro group as a key pharmacophore. Validate using MD simulations (GROMACS) to assess binding stability.
- QSAR models to predict ADMET properties, leveraging nitro-isoindole fragment libraries .
Q. How can degradation products be identified under physiological conditions?
- Analytical Workflow :
- Incubate the compound in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) at 37°C.
- Monitor degradation via LC-MS/MS, focusing on nitro-reduction products (e.g., amine derivatives) and hydrolyzed isoindole rings .
Q. What experimental designs are recommended for assessing the compound’s selectivity in enzyme inhibition assays?
- Design :
- Use a panel of related enzymes (e.g., kinases, proteases) with positive/negative controls.
- Apply IC₅₀ determinations with dose-response curves (10 nM–100 µM range).
- Statistical analysis via ANOVA to confirm selectivity thresholds (p < 0.05) .
Contradictions and Recommendations
- Hazard Classification : While some propionic acid derivatives are labeled carcinogens , others lack conclusive data . Validate via Ames tests for mutagenicity.
- Synthetic Yields : Palladium-catalyzed methods may conflict with metal sensitivity . Substitute with organocatalytic routes if metal contamination affects bioassays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
